molecular formula C13H15F2NO3 B1413185 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid CAS No. 1858241-65-2

4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid

Cat. No.: B1413185
CAS No.: 1858241-65-2
M. Wt: 271.26 g/mol
InChI Key: IBHGMIOMYNYYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a benzoic acid moiety substituted with two fluorine atoms at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoic acids, while oxidation and reduction reactions can yield different morpholine derivatives .

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, morpholine derivatives have been shown to inhibit enzymes such as cholinesterases, which are involved in the progression of Alzheimer’s disease .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-7-5-16(6-8(2)19-7)12-4-10(14)9(13(17)18)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHGMIOMYNYYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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